Zinc selenide is an inorganic compound with the chemical formula ZnSe. It appears as a lemon-yellow solid, although many samples exhibit a duller hue due to oxidation. This compound is classified as an intrinsic semiconductor with a band gap of approximately 2.70 electron volts at 25 °C, corresponding to a wavelength of 459 nanometers. Zinc selenide can exist in two polymorphic forms: hexagonal (wurtzite) and cubic (zincblende), both featuring tetrahedral coordination of zinc and selenium ions .
Zinc selenide (ZnSe) is a prominent material in the field of optoelectronics due to its unique properties. Its wide bandgap and high transparency in the visible and near-infrared regions make it ideal for various applications [].
ZnSe exhibits excellent properties for detecting ionizing radiation, including X-rays and gamma rays. Its high atomic number and density enable efficient conversion of radiation energy into electrical signals []. This makes ZnSe valuable in:
Research is ongoing to explore ZnSe's potential in various emerging fields:
Several methods are employed to synthesize zinc selenide:
Zinc selenide has numerous applications across various fields:
Zinc selenide shares similarities with other compounds in the II-VI semiconductor group. Below is a comparison highlighting its unique properties:
Compound | Chemical Formula | Band Gap (eV) | Unique Features |
---|---|---|---|
Zinc Selenide | ZnSe | 2.70 | Wide infrared transmission range |
Zinc Sulfide | ZnS | 3.68 | Higher band gap; used in photonics |
Cadmium Selenide | CdSe | 1.74 | Lower band gap; used in solar cells |
Cadmium Sulfide | CdS | 2.42 | Used in thin-film solar cells |
Zinc selenide's unique combination of optical properties and semiconductor behavior makes it particularly valuable for applications requiring specific wavelengths and energy levels .
Hydrothermal and solvothermal methods are widely employed for synthesizing zinc selenide (ZnSe) nanostructures due to their cost-effectiveness and ability to control particle size and morphology. In hydrothermal synthesis, reactions occur in aqueous or non-aqueous solvents at elevated temperatures (120–180°C) and pressures, often using surfactants like oleic acid to stabilize nanoparticles. For example, cubic ZnSe nanospheres with an average diameter of 20 nm were synthesized by reacting zinc chloride and sodium selenite in the presence of oleic acid at 180°C for 24 hours. Solvothermal methods, which use organic solvents like ethylenediamine, enable the growth of well-dispersed ZnSe microspheres. A study demonstrated that ethylenediamine tetraacetic acid (EDTA) and octadecylamine (ODA) facilitated the formation of crystalline ZnSe microspheres with a stilleite structure at 180°C.
Key parameters influencing these methods include:
Chemical vapor deposition (CVD) is a high-precision method for growing ZnSe epitaxial layers and infrared optical components. In a typical process, zinc and selenium precursors (e.g., diethyl zinc and hydrogen selenide) react at 660–800°C under vacuum. CVD-grown ZnSe exhibits low bulk absorption at 10.6 µm, making it ideal for CO₂ laser optics. A study reported ZnSe films with a refractive index of 2.40–2.68 across 0.5–18 µm wavelengths, demonstrating high transmission efficiency.
Critical CVD parameters include:
Radio-frequency (RF) magnetron sputtering enables the deposition of ZnSe thin films with tunable optical and structural properties. By varying RF power (60–120 W), researchers achieved films with thicknesses of 37–351 nm and bandgaps of 2.54–2.65 eV. Higher RF power increased crystallite size from 51.8 nm (80 W) to 107.4 nm (120 W), as confirmed by X-ray diffraction (XRD).
RF Power (W) | Thickness (nm) | Bandgap (eV) | Crystallite Size (nm) |
---|---|---|---|
60 | 37 | 2.54 | 1.9 |
80 | 170 | 2.59 | 51.8 |
100 | 271 | 2.60 | 79.7 |
120 | 351 | 2.65 | 107.4 |
Molecular beam epitaxy (MBE) allows atomic-level control for growing ZnSe heterostructures on substrates like GaAs and Si. By maintaining a low initial growth rate (~0.6 µm/h), epitaxial ZnSe films on (100) Si exhibited dominant bound excitonic photoluminescence at 2.788 eV, indicating high crystallinity. MBE also facilitates the growth of ZnSe/MgS superlattices with lattice constants of 5.59 Å, coherently aligned to GaAs substrates.
Key MBE considerations:
Hot-injection methods produce ZnSe quantum dots (QDs) with narrow size distributions and tunable bandgaps. Injecting diethyl zinc into a selenium-trioctylphosphine solution at 300°C yields QDs with diameters of 2–6 nm. A study correlated QD size (3.69–4.53 nm) with bandgap (3.43–3.06 eV) using the Brus equation. Post-synthesis annealing at 200°C enhances photoluminescence quantum yields by 40%.
Precursor | Temperature (°C) | QD Diameter (nm) | Bandgap (eV) |
---|---|---|---|
Diethyl zinc | 300 | 3.69 | 3.43 |
Zinc oleate | 310 | 4.53 | 3.06 |
Zinc stearate | 290 | 2.80 | 3.58 |
Data sourced from
Nucleation in supercooled ZnSe liquids involves a complex interplay between thermodynamic driving forces and kinetic barriers. Molecular dynamics simulations demonstrate that spontaneous crystallization occurs below 1000 K, with nucleation rates ($$J{ss}$$) following a temperature-dependent relationship derived from classical nucleation theory (CNT):
$$
J{ss}(T) = A \exp\left(-\frac{B}{T}\right)
$$
where $$A$$ and $$B$$ are fitted parameters related to the interfacial energy and critical cluster size [3] [4]. At deep supercooling (900–1000 K), nucleation times ($$\tauN$$) decrease exponentially, while relaxation times ($$\tauR$$) for structural reorganization obey the Mauro-Yue-Ellison-Gupta-Allan (MYEGA) equation:
$$
\log{10} \tauR = \log{10} \tau\infty + \frac{A}{T} \exp\left(\frac{B}{T}\right)
$$
This creates a kinetic competition where $$\tauN$$ becomes shorter than $$\tauR$$ below 1100 K, favoring crystallization over glass formation [3].
Critical cooling rates to avoid nucleation depend on system size, with simulations showing rates of 5.5 K/ps for 17,576-particle systems and 18.5 K/ps for 32,768-particle systems [3]. Polymorphism studies reveal that zinc-blende (cubic) nuclei form preferentially over wurtzite (hexagonal) phases due to lower interfacial energy, consistent with Ostwald’s step rule [4]. Transient bcc-like intermediate structures observed in nucleation pathways suggest deviations from CNT assumptions, highlighting the role of metastable phases in early-stage crystallization [4].
Screw dislocations in ZnSe crystals act as self-perpetuating growth centers, enabling spiral terrace formation without requiring two-dimensional nucleation. Physical vapor transport (PVT) growth at 1100°C produces dislocations densities exceeding $$10^4 \, \text{cm}^{-2}$$, primarily due to thermal stress from ampoule adhesion [1]. The free-growth method, which positions the seed crystal on a sapphire pedestal to minimize contact, reduces dislocation densities by 30% compared to conventional PVT [1].
Dislocation dynamics are influenced by the critical resolved shear stress ($$\tau{\text{CRSS}}$$), which for ZnSe is approximately 15 MPa at 850°C [1]. Post-growth annealing at 900°C under selenium overpressure eliminates edge dislocations through climb mechanisms but has limited efficacy on screw components. Chemical vapor transport (CVT) with iodine agents introduces impurity hardening, increasing $$\tau{\text{CRSS}}$$ to 22 MPa and suppressing dislocation multiplication during growth [1]. Rotational CVT methods further enhance homogeneity by inducing forced convection, reducing radial temperature gradients by 40% [1].
Growth Parameter | PVT Method | CVT Method |
---|---|---|
Dislocation Density (cm⁻²) | $$1.2 \times 10^4$$ | $$6.5 \times 10^3$$ |
Growth Rate (mm/hr) | 1.8 | 0.7 |
Iodine Concentration | N/A | 1.7 mg/cm³ |
ZnSe/GaAs heterostructures face a 0.27% lattice mismatch, inducing interfacial strain that generates threading dislocations at densities exceeding $$10^6 \, \text{cm}^{-2}$$. Step-graded buffer layers employing ZnSe$${1-x}$$S$$x$$ intermediates reduce mismatch to 0.12% when $$x = 0.3$$, decreasing dislocation densities by two orders of magnitude [2]. Surface reconstruction studies show that As-terminated GaAs (001) substrates promote ZnSe epitaxy with a (2×1) surface periodicity, minimizing antiphase boundary formation [2].
Interface charge compensation is critical for mitigating polarization effects. N-type doping of ZnSe with chlorine (10¹⁸ cm⁻³) counteracts the inherent p-type conductivity of GaAs substrates, achieving carrier concentration matching within 5% [2]. Cross-sectional TEM reveals that interfacial selenium vacancies act as non-radiative recombination centers, which are suppressed by selenium overpressure during metalorganic vapor phase epitaxy (MOVPE) [2].
Phase stability in ZnSe is governed by the sublimation equilibrium:
$$
2\text{ZnSe}{(s)} \leftrightarrow 2\text{Zn}{(g)} + \text{Se}{2(g)}
$$
with equilibrium constant:
$$
Kp(T) = P{\text{Zn}}^2 \cdot P{\text{Se}2}
$$
At 1100°C, $$Kp \approx 10^{-4} \, \text{atm}^3$$, necessitating precise control of zinc and selenium partial pressures to maintain stoichiometry [1]. PVT growth under argon at 10⁻² atm stabilizes the zinc-blende phase, while selenium-rich conditions above 10⁻¹ atm promote wurtzite formation [1].
CVT growth using iodine transport agents alters phase stability through defect chemistry. Iodine incorporation at 1.7 mg/cm³ introduces shallow donors (I$$_\text{Se}^+$$), increasing carrier concentration to $$10^{17} \, \text{cm}^{-3}$$ and stabilizing the cubic phase even under selenium-rich conditions [1]. First-principles calculations predict that aluminum doping at 0.5 at.% reduces the wurtzite-zincblende energy difference by 12 meV/atom, effectively locking the cubic structure up to 1200°C [2].
Transition metal doping in zinc selenide introduces profound modifications to the electronic band structure through the incorporation of partially filled d-orbitals that create intermediate energy states within the fundamental bandgap. The theoretical investigations utilizing density functional theory calculations have revealed that transition metal dopants, particularly iron and manganese, establish distinct electronic configurations that significantly alter the optical and electronic properties of the host material .
Iron doping in zinc selenide demonstrates remarkable effects on the electronic structure, with computational studies indicating that iron incorporation leads to the formation of intermediate band states primarily derived from the 3d orbitals of the iron ions . The iron dopants, when incorporated as Fe²⁺ ions substituting zinc sites, create mid-gap electronic states that effectively reduce the overall bandgap energy. Experimental investigations have confirmed that iron-doped zinc selenide exhibits enhanced optical absorption in the sub-bandgap energy region, attributed to electronic transitions involving the iron-induced intermediate states . The concentration of iron dopants typically ranges from parts per million to parts per billion levels, yet even these relatively low concentrations produce measurable modifications to the electronic structure.
Manganese doping presents a contrasting behavior compared to iron incorporation, with manganese²⁺ ions inducing a blue shift in the absorption edge, effectively increasing the apparent bandgap energy . The electronic structure modifications induced by manganese doping are attributed to the specific d-orbital configuration of Mn²⁺ ions, which creates higher energy level states within the bandgap. Comprehensive first-principles calculations have revealed that manganese-doped zinc selenide exhibits enhanced electrical conductivity properties when doped at appropriate concentrations, with the optimal doping levels determined through systematic experimental investigations . The manganese dopants maintain the fundamental cubic sphalerite crystal structure while introducing localized electronic states that contribute to the observed blue shift in optical properties.
The morphological stability of transition metal-doped zinc selenide varies significantly between different dopant species. While manganese doping preserves the characteristic microsphere morphology of the host material with only surface roughening effects, iron doping can induce more substantial structural modifications depending on the incorporation mechanism and concentration levels . The electronic structure calculations indicate that both iron and manganese dopants create partially filled intermediate bands that contribute to enhanced photocatalytic activity and modified optical absorption characteristics.
Chromium doping in zinc selenide introduces additional complexity to the electronic structure through the formation of multiple charge states. Chromium¹⁺ ions occupying tetrahedral positions create energy levels residing in the middle of the bandgap, while Chromium³⁺ ions establish different electronic configurations that contribute to the overall electronic structure modification . The luminescence properties of chromium-doped zinc selenide crystals exhibit characteristic emission bands that provide direct evidence of the mid-gap electronic states introduced by the transition metal dopants.
The achievement of controlled n-type conductivity in zinc selenide through Group III element doping represents a fundamental challenge in semiconductor physics due to the inherent tendency toward self-compensation and the formation of deep donor states. Aluminum, gallium, and indium represent the primary Group III dopants investigated for n-type doping applications, each exhibiting distinct incorporation mechanisms and resulting electronic properties .
Aluminum doping in zinc selenide demonstrates complex behavior characterized by concentration-dependent doping efficiency and self-compensation mechanisms. At low aluminum concentrations, typically below 0.1 atomic percent, aluminum atoms primarily occupy substitutional zinc sites, creating shallow donor states with activation energies ranging from 0.05 to 0.95 electron volts . However, increasing aluminum concentrations beyond this threshold leads to the formation of associative acceptor centers that effectively compensate the shallow donor states, resulting in reduced n-type conductivity. The electrical characterization of aluminum-doped zinc selenide reveals that the donor concentration initially increases with aluminum incorporation but subsequently decreases due to the formation of aluminum-zinc vacancy complexes that act as acceptor centers.
Gallium doping presents similar challenges with additional complications arising from the formation of DX centers under certain growth conditions. The incorporation of gallium atoms into zinc selenide creates donor states that can undergo large lattice relaxations, leading to the formation of metastable DX centers that exhibit deep donor characteristics rather than the desired shallow donor behavior . The theoretical calculations based on density functional theory indicate that gallium-zinc substitution creates resonance levels above the conduction band minimum, which can transition to stable deep levels within the forbidden gap depending on the local structural environment.
Indium doping in zinc selenide exhibits behavior similar to gallium, with the formation of DX centers representing a significant obstacle to achieving efficient n-type doping. The incorporation of indium atoms creates donor states with activation energies that vary depending on the specific lattice site and local chemical environment . Experimental investigations have revealed that indium-doped zinc selenide exhibits low doping concentrations and poor controllability, primarily attributed to the self-compensation effects arising from the interaction between indium donors and native defects.
The Group VII elements, particularly chlorine, provide more promising approaches for achieving n-type conductivity in zinc selenide. Chlorine doping through molecular beam epitaxy techniques has demonstrated the ability to create shallow donor states with activation energies as low as 0.012 electron volts . The incorporation of chlorine atoms into zinc selenide creates donor states that do not exhibit significant self-compensation effects, allowing for carrier concentrations reaching 10¹⁶ to 10¹⁷ per cubic centimeter. The electrical characterization of chlorine-doped zinc selenide reveals excellent temperature stability and reproducible doping characteristics.
Bromine doping represents another viable approach for n-type conductivity, with historical investigations demonstrating the formation of donor states with activation energies around 0.6 electron volts . The incorporation of bromine atoms into zinc selenide creates photoconductivity enhancement effects that contribute to improved optoelectronic device performance. The concentration of bromine dopants typically ranges from 10¹⁶ to 10¹⁷ per cubic centimeter, providing sufficient carrier concentrations for practical device applications.
The achievement of p-type conductivity in zinc selenide represents one of the most significant challenges in wide-bandgap semiconductor technology, primarily due to the inherent tendency toward self-compensation and the formation of deep acceptor states. Nitrogen doping, despite being the most extensively investigated p-type dopant, exhibits fundamental limitations arising from hydrogen passivation and self-compensation mechanisms .
Nitrogen doping in zinc selenide faces the primary challenge of hydrogen passivation, where hydrogen atoms incorporated during the growth process form nitrogen-hydrogen complexes that electrically neutralize the intended acceptor states. The activation energy of nitrogen acceptors in zinc selenide at the infinite dilution limit has been determined to be 114 milli-electron volts, indicating shallow acceptor behavior under ideal conditions . However, practical nitrogen doping efficiency is severely limited by the formation of passive nitrogen-hydrogen complexes, particularly during metalorganic chemical vapor deposition growth processes using ammonia as the nitrogen source.
The self-compensation mechanism in nitrogen-doped zinc selenide involves the formation of native donor defects that compensate the intended acceptor states. Theoretical investigations utilizing first-principles calculations have revealed that nitrogen incorporation into zinc selenide creates a driving force for the formation of zinc interstitials and selenium vacancies, which act as compensating donors . The net acceptor concentration in nitrogen-doped zinc selenide is therefore determined by the balance between the incorporation of nitrogen acceptors and the formation of compensating native defects.
Phosphorus doping presents additional challenges due to the formation of deep acceptor states with activation energies around 0.279 electron volts. The incorporation of phosphorus atoms into zinc selenide using atomic phosphorus sources has demonstrated the ability to create acceptor states, but the deep nature of these states limits their effectiveness at room temperature operation . The compensation mechanism in phosphorus-doped zinc selenide involves the formation of shallow donor states rather than deep level compensation, representing a more favorable compensation scenario compared to other Group V dopants.
Arsenic doping in zinc selenide creates deep acceptor states with activation energies around 1.3 electron volts, making these states essentially inactive at room temperature . The incorporation of arsenic atoms into zinc selenide through vapor phase growth techniques results in very low acceptor concentrations, typically below 10¹⁶ per cubic centimeter, which is insufficient for practical device applications. The deep nature of arsenic acceptor states represents a fundamental limitation for achieving p-type conductivity in zinc selenide.
Antimony doping has received increased attention as a potential solution to the hydrogen passivation problem, since antimony atoms are not readily terminated by hydrogen atoms during metalorganic chemical vapor deposition growth . However, experimental investigations have revealed that antimony doping efficiency remains low, with acceptor concentrations typically limited to 10¹⁶ to 10¹⁷ per cubic centimeter. The low incorporation efficiency of antimony atoms represents a significant challenge for achieving high p-type conductivity.
Lithium doping through metalorganic chemical vapor deposition using lithium nitride as the dopant source has demonstrated the ability to achieve p-type conductivity with carrier concentrations ranging from low 10¹⁶ to high 10¹⁷ per cubic centimeter . However, the low solubility of lithium in zinc selenide and the tendency for lithium migration during high-temperature processing represent significant challenges for practical device applications.
The carrier concentration control in p-type zinc selenide is fundamentally limited by the self-compensation effect, where the incorporation of acceptor impurities creates a thermodynamic driving force for the formation of compensating native defects. The formation energy of native defects in zinc selenide depends strongly on the chemical potential of the constituent elements and the position of the Fermi level within the bandgap . Under p-type doping conditions, where the Fermi level approaches the valence band edge, the formation energy of donor-type native defects decreases, leading to increased compensation.
The co-doping strategy represents a sophisticated approach to overcoming the fundamental limitations of single-dopant systems in zinc selenide through the simultaneous incorporation of multiple dopant species that can synergistically modify the electronic structure and suppress self-compensation mechanisms. The nitrogen-tellurium co-doping system has emerged as the most promising approach for achieving enhanced p-type conductivity in zinc selenide .
The nitrogen-tellurium co-doping approach utilizes a modified delta-doping technique where three consecutive delta-doped layers of nitrogen and tellurium are deposited for each doping cycle. This sophisticated growth technique has achieved net acceptor concentrations reaching the upper 10¹⁸ per cubic centimeter range, representing a ten-fold improvement compared to nitrogen doping alone . The enhancement mechanism involves the formation of nitrogen-tellurium complexes that suppress the formation of compensating native defects while maintaining the acceptor activity of nitrogen atoms.
The delta-doping technique provides several advantages for co-doping applications, including precise control over the spatial distribution of dopants and the ability to achieve high local concentrations while maintaining low average dopant concentrations. The resultant layers from nitrogen-tellurium co-doping contain an average zinc telluride content of only approximately 3 percent, which minimizes lattice mismatch effects while providing substantial enhancement in p-type conductivity . The low-temperature photoluminescence spectra of co-doped materials reveal tellurium-related emission bands that provide direct evidence of the tellurium incorporation and its interaction with the nitrogen acceptors.
The Group III co-doping approaches involve the simultaneous incorporation of nitrogen with aluminum, gallium, or indium atoms to create more favorable acceptor states and suppress self-compensation effects. The theoretical framework for these co-doping strategies is based on the concept of reducing the self-compensation effect through the formation of shallow acceptor complexes . The nitrogen-gallium co-doping system has demonstrated 2-3 times improvement in acceptor concentration compared to nitrogen doping alone, with typical concentrations reaching 10¹⁷ to 10¹⁸ per cubic centimeter.
The nitrogen-indium co-doping approach utilizes the amphoteric nature of Group III elements to create acceptor states when incorporated on anion sites while suppressing the formation of compensating defects. The binding energies of nitrogen-indium complexes are typically lower than those of isolated nitrogen acceptors, leading to enhanced acceptor activity at room temperature . The co-doping mechanism involves the formation of nitrogen-indium pairs that create shallow acceptor states with activation energies reduced compared to isolated nitrogen acceptors.
The nitrogen-aluminum co-doping system presents similar advantages with the additional benefit of reduced lattice mismatch effects due to the smaller ionic radius of aluminum compared to gallium or indium. The incorporation of aluminum atoms in co-doping applications creates acceptor complexes that exhibit enhanced stability and reduced tendency toward self-compensation . The typical acceptor concentrations achieved through nitrogen-aluminum co-doping range from 10¹⁷ to 10¹⁸ per cubic centimeter, representing a significant improvement over single-dopant approaches.
Advanced co-doping strategies involving rare earth elements have been proposed based on theoretical calculations utilizing density functional theory. The erbium-nitrogen co-doping system has been predicted to suppress self-compensation donors through defect engineering mechanisms that stabilize the p-type conductivity . The theoretical framework indicates that erbium-nitrogen complexes create stable acceptor states that resist compensation by native defects, potentially enabling the achievement of stable p-type conductivity in zinc selenide.
The magnesium-nitrogen co-doping approach represents another theoretical strategy for enhancing p-type conductivity through the formation of shallow acceptor complexes. The calculations indicate that magnesium-nitrogen co-doping can achieve 2-5 times improvement in hole mobility compared to nitrogen doping alone, with typical concentrations reaching 10¹⁷ to 10¹⁸ per cubic centimeter . The enhanced hole mobility arises from the reduced scattering effects associated with the formation of magnesium-nitrogen complexes compared to isolated nitrogen acceptors.
The mid-gap state engineering through co-doping approaches enables the creation of intermediate energy levels that can facilitate carrier transport and enhance device performance. The formation of partially filled intermediate bands through transition metal co-doping creates opportunities for multi-photon absorption processes and enhanced photocatalytic activity . The theoretical investigations indicate that vanadium-doped and chromium-doped zinc selenide can create desired intermediate bands that span the entire bandgap, providing multiple pathways for electronic transitions.
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